molecular formula C7H2ClN3S B11903570 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile

2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile

Cat. No.: B11903570
M. Wt: 195.63 g/mol
InChI Key: AETBYKJUQZRNSL-UHFFFAOYSA-N
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Description

2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a cyano group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method includes the use of microwave-assisted synthesis. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable microwave-assisted synthesis due to its efficiency and high yield. This method is advantageous for large-scale production as it reduces reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Cyclization Reactions: These reactions often require catalysts such as copper iodide and conditions like microwave irradiation to facilitate the formation of the desired product.

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[5,4-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives have been reported to inhibit phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways . The interaction typically involves binding to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and cyano group enhances its reactivity and potential for further functionalization, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C7H2ClN3S

Molecular Weight

195.63 g/mol

IUPAC Name

2-chloro-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C7H2ClN3S/c8-7-11-6-4(1-9)2-10-3-5(6)12-7/h2-3H

InChI Key

AETBYKJUQZRNSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=N1)SC(=N2)Cl)C#N

Origin of Product

United States

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